molecular formula C12H9BrClN B8387805 2-Bromo-6-(4-chloro-phenyl)-4-methyl-pyridine

2-Bromo-6-(4-chloro-phenyl)-4-methyl-pyridine

Cat. No. B8387805
M. Wt: 282.56 g/mol
InChI Key: JDRMNIAGPDIPAF-UHFFFAOYSA-N
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Patent
US08183262B2

Procedure details

The title compound was prepared from 6-(4-chloro-phenyl)-4-methyl-1H-pyridin-2-one (1.1 g, 5 mmol) and phosphoryl bromide (4.63 g, 16 mmol) in toluene (9.5 mL) according to the general procedure Ia to d preparation of bromides. Obtained as a light brown solid (1.0 g, quant., 74% purity). MS (ISP) 282.0 [(M+H)+], 284.0 [(M+2+H)+] and 286.0 [(M+4+H)+].
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:13][C:12](=O)[CH:11]=[C:10]([CH3:15])[CH:9]=2)=[CH:4][CH:3]=1.P(Br)(Br)([Br:18])=O>C1(C)C=CC=CC=1>[Br:18][C:12]1[CH:11]=[C:10]([CH3:15])[CH:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:13]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC(=CC(N1)=O)C
Name
Quantity
4.63 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
9.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
bromides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained as a light brown solid (1.0 g, quant., 74% purity)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC(=C1)C)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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